molecular formula C18H19N5 B292936 N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide

Numéro de catalogue B292936
Poids moléculaire: 305.4 g/mol
Clé InChI: HIIYCXOHXYCHBF-UDWIEESQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide, also known as CP-690,550, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors.

Applications De Recherche Scientifique

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection and treating certain types of cancer. The preclinical and clinical studies have shown promising results, and several pharmaceutical companies are currently developing N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide-based drugs for clinical use.

Mécanisme D'action

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors such as interleukins, interferons, and growth hormone. By inhibiting JAK enzymes, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide blocks the downstream signaling pathways, leading to the suppression of immune responses and inflammation. This mechanism of action makes N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide a promising drug candidate for the treatment of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has been shown to have potent immunosuppressive and anti-inflammatory effects in various preclinical and clinical studies. It can reduce the levels of various pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and MCP-1, and inhibit the activation and proliferation of immune cells such as T cells, B cells, and dendritic cells. N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has also been shown to have a favorable safety profile in clinical trials, with minimal adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, which allows for precise control of the signaling pathways. It is also relatively easy to synthesize and purify, and its mode of action is well-characterized. However, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has some limitations, such as its poor solubility in aqueous solutions and its potential interference with other signaling pathways. These limitations need to be taken into consideration when designing experiments using N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide.

Orientations Futures

N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide has several potential future directions for research and development. One of the main directions is the development of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide-based drugs for the treatment of various autoimmune and inflammatory diseases, which is currently underway by several pharmaceutical companies. Another direction is the investigation of the potential use of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide in preventing organ transplant rejection and treating certain types of cancer. Additionally, the further elucidation of the mechanism of action and the identification of potential biomarkers for patient selection and monitoring are also important future directions for N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide research.
Conclusion
In conclusion, N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide is a promising small molecule with potent immunosuppressive and anti-inflammatory effects. Its inhibition of JAK enzymes makes it a potential drug candidate for the treatment of various autoimmune and inflammatory diseases, and its favorable safety profile makes it a promising option for clinical use. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide have been discussed in this paper, highlighting the potential of this molecule for future research and development.

Méthodes De Synthèse

The synthesis of N'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylimidoformamide involves a series of chemical reactions starting from 4-cyano-3-methylpyridine. The detailed synthesis method has been described in several research articles and patents, which involve the use of various reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

Propriétés

Formule moléculaire

C18H19N5

Poids moléculaire

305.4 g/mol

Nom IUPAC

N//'-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)-N,N-diethylmethanimidamide

InChI

InChI=1S/C18H19N5/c1-4-22(5-2)12-20-17-10-13(3)14(11-19)18-21-15-8-6-7-9-16(15)23(17)18/h6-10,12H,4-5H2,1-3H3/b20-12+

Clé InChI

HIIYCXOHXYCHBF-UDWIEESQSA-N

SMILES isomérique

CCN(CC)/C=N/C1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

SMILES

CCN(CC)C=NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

SMILES canonique

CCN(CC)C=NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.